

An In-depth Technical Guide to Ethyl Aminophenylacetate Isomers

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Compound of Interest

Compound Name: Ethyl 2-aminophenylacetate

Cat. No.: B1275423

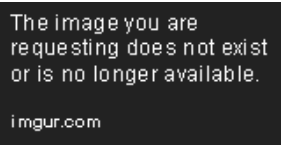
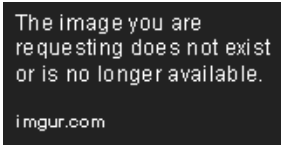
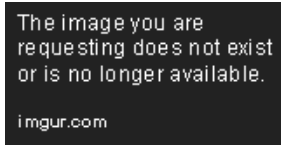
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the ortho, meta, and para isomers of ethyl aminophenylacetate. These compounds are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Core Data Summary

The key identifiers and physical properties of the three isomers of ethyl aminophenylacetate and their common salt forms are summarized below for easy comparison.

Property	Ethyl 2-aminophenylacetate	Ethyl 3-aminophenylacetate	Ethyl 4-aminophenylacetate
Molecular Structure	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol	179.22 g/mol	179.22 g/mol
CAS Number (Free Base)	Not readily available; commonly used as HCl salt.	52273-79-7	5438-70-0[1]
CAS Number (HCl Salt)	61-88-1[2]	Not commonly available	59235-35-7[3]
Appearance	-	-	Pinkish-white to beige powder
Melting Point	-	-	48-50 °C
Boiling Point	-	-	120-122 °C at 2 Torr

Synthesis and Experimental Protocols

The most common synthetic route to ethyl aminophenylacetates involves the reduction of the corresponding ethyl nitrophenylacetate. Below are detailed experimental protocols for this transformation.

General Experimental Protocol for the Synthesis of Ethyl Aminophenylacetates via Catalytic Hydrogenation

This protocol is based on the synthesis of Ethyl 4-aminophenylacetate and can be adapted for the other isomers.[4]

Materials:

- Ethyl 4-nitrophenylacetate
- Methanol (MeOH)
- 10% Palladium on charcoal (Pd/C)
- Argon (Ar) or Nitrogen (N₂) gas
- Hydrogen (H₂) gas
- Celite

Procedure:

- A solution of ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is placed in a flask suitable for hydrogenation.
- The solution is degassed with an inert gas, such as argon, for 15 minutes.
- 10% Palladium on charcoal (e.g., 700 mg) is carefully added to the solution.
- The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., balloon pressure) for 16 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.
- The Celite pad is washed with methanol (2 x 20 mL).
- The filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: ~96%

Spectroscopic Data

Ethyl 4-aminophenylacetate

Spectroscopy	Data
^1H NMR (400 MHz, CDCl_3)	δ 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H), 3.47 (s, 2H), 1.23 (t, 3H)[4]
IR (KBr, cm^{-1})	3424, 3345 (N-H stretch), 1685 (C=O stretch), 1636, 1598, 1515 (aromatic C=C stretch)
Mass Spectrometry (EI)	m/z: 179 (M+), 106

Ethyl 3-aminophenylacetate

Spectroscopy	Data
IR (cm^{-1})	773, 691 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring)[5]

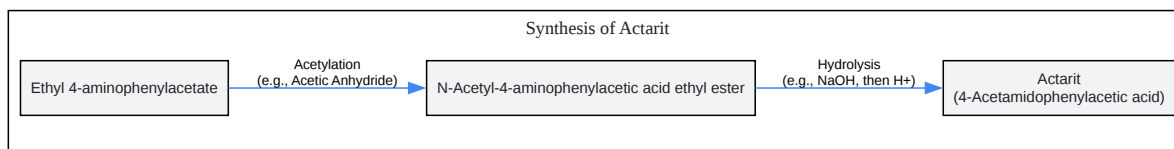
Note: Comprehensive, publicly available spectroscopic data for the 2-amino and 3-amino isomers is limited. The data provided is based on available information.

Applications in Drug Development

Ethyl aminophenylacetates serve as crucial intermediates in the synthesis of various pharmaceuticals. A notable example is the use of ethyl 4-aminophenylacetate in the production of Actarit, an anti-inflammatory drug used in the treatment of rheumatoid arthritis.

Synthetic Workflow: Synthesis of Actarit from Ethyl 4-aminophenylacetate

The following diagram illustrates a simplified synthetic pathway from ethyl 4-aminophenylacetate to Actarit.

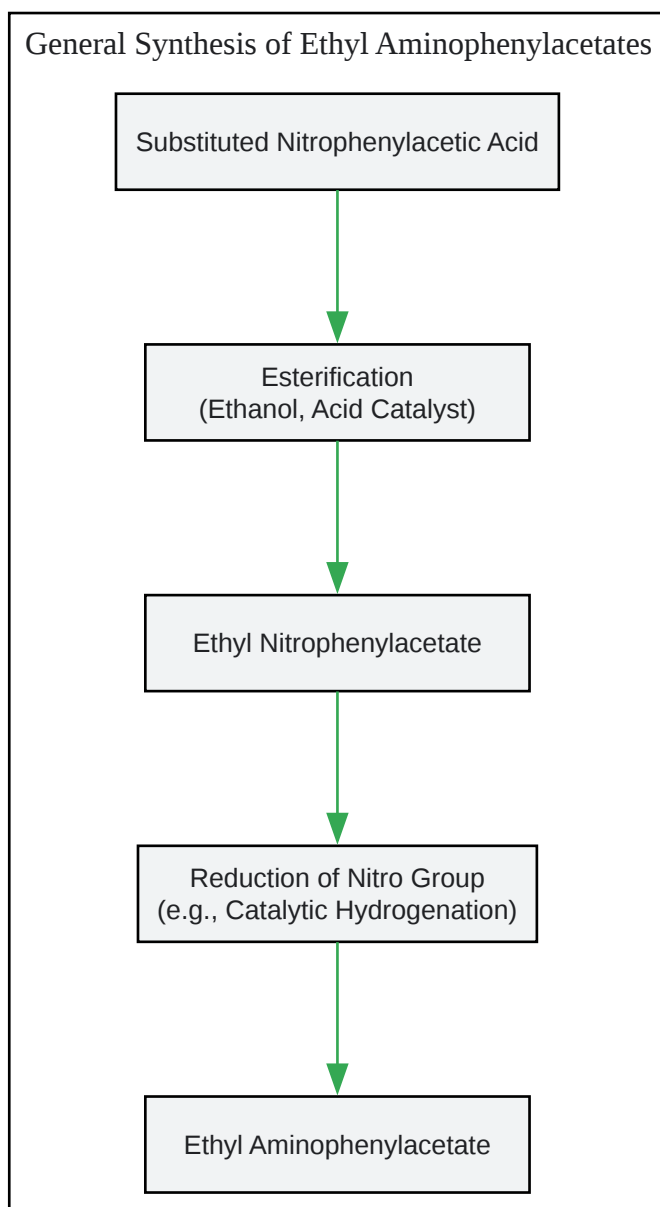


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Caption: Synthetic pathway from Ethyl 4-aminophenylacetate to Actarit.

Logical Relationships in Synthesis

The general synthesis of ethyl aminophenylacetates from their corresponding nitro precursors follows a logical progression of chemical transformations. This can be visualized as a general workflow.



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Caption: General synthetic workflow for Ethyl Aminophenylacetates.

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